Regioisomeric Identity Confers Patent-Associated Prostaglandin Receptor Engagement
The target compound (5-(pyrrolidin-3-yl)-1,2-oxazole) is explicitly claimed as a synthetic intermediate in US20130150417A1, a patent describing compounds with activity at multiple prostaglandin receptors (EP2, EP4, DP1, FP, EP1, EP3, TP) [1]. In contrast, the 3-substituted regioisomer 3-(pyrrolidin-3-yl)-1,2-oxazole (CAS 1368127-11-0) has not been associated with this receptor activity profile in the public domain, with published data limited to weak 5-lipoxygenase inhibition (no significant activity at 100 μM) [2]. The positional isomerism (5- vs. 3-substitution on the isoxazole ring) directly influences pharmacophoric geometry and receptor recognition, as documented in related isoxazole SAR studies where regioisomeric shifts produce >10-fold differences in binding affinity [3].
| Evidence Dimension | Patent association with prostaglandin receptor modulator series |
|---|---|
| Target Compound Data | Incorporated as intermediate in patent US20130150417A1 targeting EP2/EP4 receptors |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)-1,2-oxazole: not associated with prostaglandin receptor patent claims; 5-LOX inhibition assay shows no significant activity at 100 μM |
| Quantified Difference | Patent linkage present for target; absent for comparator |
| Conditions | Patent family analysis; RBL-1 5-lipoxygenase assay (comparator) |
Why This Matters
Procurement of the 5-substituted regioisomer is essential for projects continuing from the Allergan prostaglandin receptor patent series, whereas the 3-substituted isomer lacks this validated research trajectory.
- [1] Woodward, D.F., et al. Compounds act at multiple prostaglandin receptors giving a general anti-inflammatory response. US Patent US20130150417A1 (Allergan, Inc.). View Source
- [2] ChEMBL. CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 μM. View Source
- [3] Lynch, C.L., et al. Bicyclic isoxazolidines as conformationally constrained N-1-substituted pyrrolidines: SAR analysis. Bioorg Med Chem Lett. 2002. View Source
